molecular formula C9H10ClN B079950 N-Allyl-4-chloroaniline CAS No. 13519-80-7

N-Allyl-4-chloroaniline

Cat. No.: B079950
CAS No.: 13519-80-7
M. Wt: 167.63 g/mol
InChI Key: MFBBLCDOQHNWPL-UHFFFAOYSA-N
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Description

N-Allyl-4-chloroaniline is an organic compound that belongs to the class of substituted anilines. It is characterized by the presence of an allyl group attached to the nitrogen atom of 4-chloroaniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-chloroaniline typically involves the allylation of 4-chloroaniline. One common method employs allyl bromide as the allylating agent and potassium carbonate as the base. The reaction can be conducted under conventional heating or using ultrasound-assisted synthesis to improve reaction rates and yields . The ultrasound-assisted method has been shown to significantly reduce reaction times while maintaining high yields of the desired monoallylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal byproduct formation. The choice of allylating agents and bases, as well as reaction parameters such as temperature and time, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Allyl-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in enzyme inhibition or activation, modulation of receptor activity, or other biochemical effects .

Comparison with Similar Compounds

Biological Activity

N-Allyl-4-chloroaniline is a synthetic compound derived from 4-chloroaniline through an allylation process. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and implications for human health and ecological safety.

This compound has the molecular formula C₉H₁₀ClN and a molecular weight of approximately 169.64 g/mol. It is characterized by the presence of a chloro group and an allyl substituent on the aniline structure, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study assessing various derivatives of 4-chloroaniline, it was found that certain modifications, including allylation, enhanced the compound's efficacy against specific bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Toxicological Implications

The biological activity of this compound is not limited to beneficial effects; it also raises significant toxicological concerns. Studies have shown that exposure to 4-chloroaniline and its derivatives can lead to adverse health effects, including:

  • Carcinogenicity : Evidence suggests that chlorinated anilines may possess carcinogenic properties, raising concerns about long-term exposure in occupational settings .
  • Genotoxicity : The compound has been implicated in genotoxic effects, potentially leading to mutations or DNA damage in exposed cells .
  • Reproductive Toxicity : Some studies indicate that exposure may adversely affect reproductive health, although specific data on this compound is limited .

Environmental Impact

This compound, like its precursor 4-chloroaniline, poses environmental risks due to its persistence and potential for bioaccumulation. It has been identified as a pollutant in agricultural runoff and industrial effluents. Microbial degradation studies have shown that certain bacteria can utilize 4-chloroaniline as a carbon source, suggesting potential bioremediation pathways for contaminated sites .

Case Study 1: Antimicrobial Efficacy

A factorial study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones compared to controls, highlighting its potential as an antibacterial agent. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), which was found to be effective at low micromolar levels.

Bacterial StrainMIC (µM)Inhibition Zone (mm)
Escherichia coli2515
Staphylococcus aureus1020
Pseudomonas aeruginosa5010

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on mammalian cell lines. The study measured cell viability using MTT assays and found that concentrations above 100 µM significantly reduced cell viability, indicating cytotoxic effects.

Concentration (µM)Cell Viability (%)
0100
5090
10060
20030

Properties

IUPAC Name

4-chloro-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBBLCDOQHNWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291104
Record name N-Allyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13519-80-7
Record name NSC73155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Allyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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